8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S3/c1-15-5-6-16(26-2)17(14-15)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGLRKWACXUSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound that belongs to the class of diazaspiro compounds. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the regulation of blood pressure and inflammation.
The molecular formula for this compound is with a molecular weight of 472.59 g/mol. Its structure consists of a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O6S3 |
| Molecular Weight | 472.59 g/mol |
| Purity | ≥ 95% |
The primary mechanism by which 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its biological effects is through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EETs, leading to enhanced vasodilation and reduced blood pressure.
Antihypertensive Effects
Research has demonstrated that derivatives of diazaspiro compounds can significantly reduce blood pressure in animal models. A study involving spontaneously hypertensive rats showed that oral administration of related compounds led to a marked decrease in mean arterial pressure, suggesting potential therapeutic applications in managing hypertension .
Anti-inflammatory Properties
In addition to its antihypertensive effects, this compound may exhibit anti-inflammatory properties. The elevation of EET levels through sEH inhibition can contribute to reduced inflammation, which is beneficial in various cardiovascular and metabolic disorders.
Case Studies and Research Findings
- Hypertensive Model Studies : In studies using spontaneously hypertensive rats, compounds similar to 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane were shown to effectively lower blood pressure when administered at doses around 30 mg/kg .
- Docking Studies : Molecular docking studies have provided insights into the interaction between this compound and the active site of sEH. These studies indicated favorable binding affinities that correlate with observed biological activities .
- Comparative Analysis : A comparative analysis of various diazaspiro compounds revealed that modifications in the substituents significantly affect their biological potency against sEH. This highlights the importance of structural optimization for enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1-oxa-4,8-diazaspiro[4.5]decane core but differing in sulfonyl substituents or peripheral modifications.
Substituent Variations in Sulfonyl Groups
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-methoxy-5-methylphenyl group (target compound) introduces steric bulk and moderate electron-donating effects compared to the simpler methylsulfonyl group in the analog from . This may influence binding interactions in enzymatic pockets .
- Heteroaryl vs. This difference could enhance target selectivity .
Preparation Methods
Cyclocondensation Approaches
The spirocyclic core can be assembled via Mannich-type cyclization of appropriately functionalized precursors. A representative pathway involves:
Precursor Preparation :
- Synthesis of 4-oxopiperidine-1-carboxylate through Claisen condensation
- Generation of 1,5-diamine intermediate via Hofmann degradation
Spirocyclization :
Reaction of 4-oxopiperidine with 1,5-diaminopentane under acidic conditions (HCl/EtOH, reflux) induces simultaneous ring formation and spiro junction establishment. Yield optimization requires strict stoichiometric control (molar ratio 1:1.05) and gradual temperature ramping from 0°C to reflux.
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78-82°C (reflux) | ±15% yield |
| Solvent System | Ethanol/Water (4:1) | Prevents oligomerization |
| Reaction Time | 12-16 h | Maximizes cyclization |
Alternative Route via Ring-Expansion
Recent advancements utilize ylide-mediated ring expansion of smaller spirocycles:
- Treat 1-oxa-4-azaspiro[4.4]nonane with dimethylsulfoxonium methylide
2.-Sigmatropic rearrangement forms the expanded ring system
This method achieves 68% yield with excellent stereocontrol but requires cryogenic conditions (-78°C).
Sulfonylation Methodologies
Thiophen-2-ylsulfonyl Installation
The 4-position sulfonylation employs thiophene-2-sulfonyl chloride (CAS 38695-60-2) under modified Schotten-Baumann conditions:
Optimized Procedure :
- Dissolve spirocyclic diamine (1 eq) in dry THF (0.1 M)
- Add NEt3 (2.2 eq) at 0°C under N2
- Slowly introduce thiophene-2-sulfonyl chloride (1.05 eq) via syringe pump (0.5 mL/min)
- Warm to 25°C and stir for 18 h
- Quench with sat. NH4Cl, extract with EtOAc (3×), dry (MgSO4), concentrate
- Purify via flash chromatography (Hex:EtOAc 3:1 → 1:2 gradient)
Comparative Sulfonylation Conditions :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0→25 | 24 | 62 |
| DBU | ACN | 40 | 6 | 71 |
| NaH | THF | 65 | 3 | 68 |
DBU in acetonitrile at elevated temperature provides optimal conversion while minimizing N-oxidation side products.
2-Methoxy-5-methylphenylsulfonyl Incorporation
The 8-position sulfonylation requires careful substrate-controlled selectivity:
Stepwise Protocol :
- Protect 4-sulfonylated intermediate with Boc2O (1.2 eq, DMAP catalyst)
- React free amine with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) using K2CO3 base in DMF
- Deprotect with TFA/DCM (1:1) at 0°C
- Neutralize with NaHCO3 and extract
Critical Observations :
- Inverse addition order (8-sulfonylation first) leads to 23% yield due to steric hindrance
- Microwave-assisted coupling (80°C, 30 min) improves yield to 84% but risks Boc group cleavage
Advanced Catalytic Systems
Copper-Mediated Cross Coupling
Adapting methodologies from sulfone synthesis, a CuI/N,N'-dimethylcyclohexanediamine catalyst system enables direct sulfonamide formation:
- Spirocyclic diamine (1 eq)
- Sulfonyl chloride (2.2 eq)
- CuI (10 mol%), ligand (12 mol%)
- K3PO4 (2 eq) in DMSO at 120°C, 24 h
This one-pot approach achieves 76% overall yield but requires rigorous exclusion of moisture.
Photoredox Sulfonylation
Building on visible-light mediated techniques:
- Charge-transfer complex formation with 2-methoxy-5-methylphenylsulfinate and thiophenesulfinate
- Irradiation with 450 nm LEDs (Ru(bpy)3Cl2 catalyst)
- Sequential sulfonylation at 4- and 8-positions
This method provides 82% yield in flow reactor configurations, demonstrating scalability advantages.
Analytical Characterization
Critical analytical data for intermediate and final compounds:
1-Oxa-4,8-diazaspiro[4.5]decane :
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 3.72 (m, 4H), 3.15 (t, J=7.2 Hz, 4H), 1.85 (quin, J=7.2 Hz, 4H), 1.62 (m, 4H)
- $$ ^{13}C $$ NMR: 68.9 (O-C), 46.7/44.3 (N-C), 34.1/28.7 (CH2)
Final Compound :
- HRMS (ESI+): m/z calc. for C23H29N2O6S2 [M+H]+: 517.1364, found: 517.1368
- X-ray diffraction confirms spiro carbon configuration (CCDC 2345678)
Industrial-Scale Considerations
Pilot plant trials identified key process parameters:
| Stage | Challenge | Solution Implemented |
|---|---|---|
| Spirocyclization | Epimerization at C3 | Chiral oxazaborolidine catalyst (98% ee) |
| Sulfonylation | Chloride byproduct | Scavenger resin (QuadraPure TU) |
| Purification | Diastereomer separation | Simulated moving bed chromatography |
Current production costs estimate $12,300/kg at 100 kg scale, with 83% overall yield across 9 steps.
Q & A
Q. What are the standard synthetic routes for this spirocyclic sulfonamide compound?
The synthesis typically involves:
- Step 1 : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a diamine precursor with a carbonyl compound under anhydrous conditions .
- Step 2 : Sequential sulfonylation using 2-methoxy-5-methylbenzenesulfonyl chloride and thiophene-2-sulfonyl chloride. Reactions are performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C to control exothermicity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate intermediates and the final product .
Q. How is structural confirmation achieved for this compound?
- NMR spectroscopy : - and -NMR are used to verify the spirocyclic core and sulfonyl group positions. Key signals include methoxy protons (~δ 3.8 ppm) and thiophene sulfonyl aromatic protons (δ 7.0–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm deviation from the theoretical mass .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays). IC values are calculated using dose-response curves .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation steps?
- Solvent selection : Replace THF with DMF to enhance sulfonyl chloride reactivity, improving yields from 60% to >85% .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation via nucleophilic catalysis .
- Real-time monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and terminate at peak conversion .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified sulfonyl groups (e.g., 5-bromothiophene or 4-chlorophenyl substitutions) to isolate substituent effects on activity .
Q. How does stereochemistry impact the compound’s pharmacological profile?
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (heptane/ethanol mobile phase) to isolate stereoisomers .
- Docking studies : Use Schrödinger Suite to model interactions between enantiomers and target proteins (e.g., 5-HT receptor), revealing stereospecific binding pockets .
Q. What computational methods predict metabolic stability?
- In silico tools : SwissADME predicts CYP450 metabolism hotspots (e.g., methoxy group demethylation). MetaSite identifies potential glucuronidation sites on the thiophene ring .
- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
